molecular formula C9H11NO3 B8507556 Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-5-carboxylate

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-5-carboxylate

Cat. No. B8507556
M. Wt: 181.19 g/mol
InChI Key: GMELGOQAUBZAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-5-carboxylate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-5-carboxylate

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 1-ethyl-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-10-6-7(9(12)13-2)4-5-8(10)11/h4-6H,3H2,1-2H3

InChI Key

GMELGOQAUBZAOH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=CC1=O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 2-oxo-1,2-dihydropyridine-5-carboxylate (400 mg, 2.61 mmol) obtained in Step 3 was dissolved in DMF (3 mL), and 55% sodium hydride (125 mg, 2.87 mmol) and ethyl iodide (0.230 mL, 2.87 mmol) were added thereto, followed by stirring at room temperature for 2 hours. Water was added to the reaction mixture, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified through silica gel column chromatography (ethyl acetate) to afford methyl 1-ethyl-2-oxo-1,2-dihydropyridine-5-carboxylate (375 mg, 79%).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step Two
Quantity
0.23 mL
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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